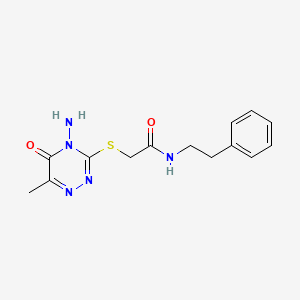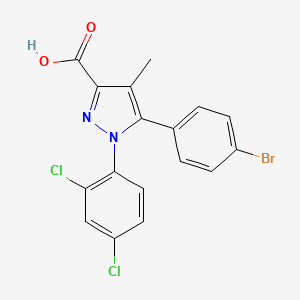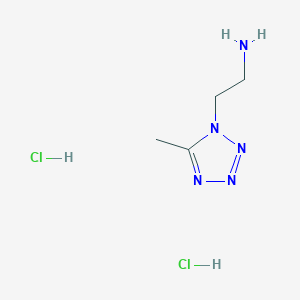![molecular formula C18H24FN3O2S2 B2530172 4-fluoro-N-[1-(4-methylpiperazin-1-yl)-1-thiophen-2-ylpropan-2-yl]benzenesulfonamide CAS No. 847381-08-2](/img/structure/B2530172.png)
4-fluoro-N-[1-(4-methylpiperazin-1-yl)-1-thiophen-2-ylpropan-2-yl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “4-fluoro-N-[1-(4-methylpiperazin-1-yl)-1-thiophen-2-ylpropan-2-yl]benzenesulfonamide” belongs to the class of organic compounds known as benzenesulfonamides. These are organic compounds containing a sulfonamide group that is S-linked to a benzene ring .
Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various techniques such as NMR spectroscopy and mass spectrometry. For instance, a similar compound was analyzed using 1H-NMR (400 MHz, DMSO d6), and the results were reported in terms of chemical shifts (δ) and splitting patterns .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, similar compounds have been studied for their anti-inflammatory effects. These studies often involve evaluating the compound’s activity in various biological assays .Scientific Research Applications
Enzyme Inhibition and Biochemical Evaluation
Kynurenine 3-Hydroxylase Inhibition : Benzenesulfonamides have been synthesized and evaluated for their inhibitory effects on kynurenine 3-hydroxylase, an enzyme implicated in neurodegenerative diseases. High-affinity inhibitors were identified, demonstrating significant potential for investigating the pathophysiological role of the kynurenine pathway in neuronal injury (Röver et al., 1997).
Cyclooxygenase-2 (COX-2) Inhibition : Research on 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides highlighted the selective inhibition of COX-2, an enzyme involved in inflammation and pain. The introduction of a fluorine atom enhanced selectivity and led to the identification of potent, highly selective COX-2 inhibitors, showing promise for treating conditions like rheumatoid arthritis and osteoarthritis (Hashimoto et al., 2002).
Antimicrobial and Anticancer Activities
Antimicrobial Activity : Benzenesulfonamide derivatives have demonstrated significant antimicrobial activity against various pathogens, including resistant bacterial strains and fungi. This highlights their potential in addressing the challenge of antibiotic resistance and the need for new antimicrobial agents (Mishra & Chundawat, 2019).
Anticancer Potential : The synthesis and evaluation of benzenesulfonamide derivatives have shown promising anticancer activities. Specific compounds exhibited significant inhibitory effects on various cancer cell lines, suggesting their potential as therapeutic agents for cancer treatment (Pogorzelska et al., 2017).
Pharmacological Applications
Anticonvulsant Properties : Novel benzenesulfonamide derivatives have been explored for their potential as anticonvulsant agents. Studies indicate that these compounds may offer a new class of anticonvulsant medications with high effectiveness and low toxicity, beneficial for the treatment of epilepsy (Wang et al., 2015).
properties
IUPAC Name |
4-fluoro-N-[1-(4-methylpiperazin-1-yl)-1-thiophen-2-ylpropan-2-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24FN3O2S2/c1-14(20-26(23,24)16-7-5-15(19)6-8-16)18(17-4-3-13-25-17)22-11-9-21(2)10-12-22/h3-8,13-14,18,20H,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFHQFKCHEVQRDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CS1)N2CCN(CC2)C)NS(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24FN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(3-hydroxypropyl)-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2530090.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide](/img/structure/B2530092.png)
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(pyrazin-2-yl)thiazole-4-carboxamide](/img/structure/B2530093.png)


![2-(3-methylphenoxy)-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide](/img/structure/B2530098.png)




![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,6-dimethoxybenzamide](/img/structure/B2530107.png)

